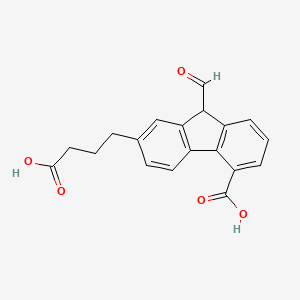

7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid

Cat. No. B8511657

Key on ui cas rn:

917615-46-4

M. Wt: 324.3 g/mol

InChI Key: YRFQWENLINJVJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08252275B2

Procedure details

In an argon-purged flask, crude 9-formyl-7-(3-carboxy-propyl)-4-fluorenecarboxylic acid (4.0 g, 0.0123 mol) was dissolved in anhydrous methanol (50 mL). The flask was placed in a room temperature bath and sodium borohydride (2.3 g, 0.0615 mol) was carefully added to the reaction in portions (Caution! Flammable gas evolution.). The reaction was stirred for two hours and another portion of sodium borohydride was added (1.2 g, 0.031 mol). After another six hours the reaction was treated with a small amount of water. The organic solvent was partially removed at reduced pressure and the mixture was acidified with concentrated HCl. Brine was added and the product was twice extracted with ethyl acetate (300 mL and 100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to dryness. The crude product (3.3 g, 83%) was purified by flash chromatography: silica gel 60 Å eluted with 50:50:2 ethyl acetate/chloroform/glacial acetic acid. The purified product was an orange solid (1.7 g, 43%). 1H-NMR (CD3OD): δ (ppm) 8.3 (d, 1H, Ar); 7.8 (m, 2H, Ar); 7.6 (s, 1H, Ar); 7.4 (t, 1H, Ar); 7.2 (m, 1H, Ar); 4.0 (m, 2H, CH2); 3.9 (m, 1H, CH); 2.8 (t, 2H, CH2); 2.4 (t, 2H, CH2); 2.0 (m, 2H, CH2).

Quantity

4 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=[O:17])[C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:7][CH:8]=2)=[O:2].[BH4-].[Na+].O>CO>[OH:2][CH2:1][CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=[O:17])[C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:7][CH:8]=2 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred for two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In an argon-purged flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic solvent was partially removed at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Brine was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was twice extracted with ethyl acetate (300 mL and 100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product (3.3 g, 83%) was purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

silica gel 60 Å eluted with 50:50:2 ethyl acetate/chloroform/glacial acetic acid

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCC1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |